1-(6-Bromopyridin-3-YL)butan-1-one
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Overview
Description
1-(6-Bromopyridin-3-YL)butan-1-one is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by a bromine atom attached to the pyridine ring, which is further connected to a butanone chain. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
One common method includes the reaction of 6-bromopyridine with butanone under specific conditions to yield the desired product . Industrial production methods often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
1-(6-Bromopyridin-3-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Bromopyridin-3-YL)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)butan-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(6-Bromopyridin-3-YL)butan-1-one can be compared with other similar compounds such as 1-(6-bromopyridin-3-yl)ethan-1-one. While both compounds share a bromopyridine core, the difference lies in the length of the carbon chain attached to the pyridine ring.
Similar Compounds
- 1-(6-Bromopyridin-3-yl)ethan-1-one
- 1-(6-Bromopyridin-3-yl)propan-1-one
These compounds highlight the versatility and range of bromopyridine derivatives in various fields of research and industry.
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C9H10BrNO/c1-2-3-8(12)7-4-5-9(10)11-6-7/h4-6H,2-3H2,1H3 |
InChI Key |
ZGJZOPQHPDUWPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
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